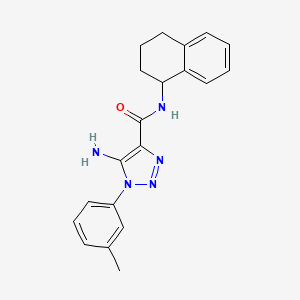![molecular formula C17H16N4O B7539342 N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide, also known as DMP785, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide involves the inhibition of specific proteins involved in cell proliferation and neuronal damage. It has been found to target the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide also targets the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal damage and inflammation.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases. N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide also inhibits the growth of cancer cells and promotes neuronal survival by reducing cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide is its specificity for targeting specific proteins involved in disease progression. This compound has shown promising results in various preclinical studies, making it a potential candidate for future drug development. However, the limitations of this compound include its low solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are various future directions for the research on N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide. One of the main directions is the development of more stable and soluble analogs of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the elucidation of its mechanism of action in more detail can provide insights into its potential targets for drug development.
Synthesemethoden
The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide involves the reaction of 4-cyano-2-(3,5-dimethylpyrazol-1-yl)phenylboronic acid with 4-chloro-3-nitropyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In Alzheimer's disease and Parkinson's disease, N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)16-6-4-3-5-15(16)19-17(22)14-7-9-18-10-8-14/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKLHCLHIFAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)
